molecular formula C9H16O B088694 3-Nonen-2-one CAS No. 14309-57-0

3-Nonen-2-one

Cat. No. B088694
Key on ui cas rn: 14309-57-0
M. Wt: 140.22 g/mol
InChI Key: HDKLIZDXVUCLHQ-UHFFFAOYSA-N
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Patent
US09394510B2

Procedure details

To a stirring solution of sodium methoxide (32.4 g, 0.60 mol) and dimethyl malonate (90 g, 0.68 mol) in 230 mL of anhydrous methanol was added portion wise 75 g (0.48 mol) of 90% 3-nonen-2-one. The reaction mixture was then refluxed for 3 h under N2 and allowed to cool to room temperature. The solvent was distilled under reduced pressure and the residue dissolved in 350 mL of water. The slurry of white crystals and the almost clear solution was extracted thrice with 80 mL of chloroform. The aqueous layer was acidified to pH 4 with concentrated HCl and the white precipitate that formed was allowed to stand overnight prior to filtration. The crystals were dried at 50° C. under high vacuum for 5 hours to yield 106.5 g (0.4416 mol) (92%) of methyl 6-n-Pentyl-2-hydroxy-4-oxo-cyclohex-2-ene-1-carboxylate (mp 96-98 C). The product was recrystallized using a mixture of petroleum ether:ethyl acetate (9:1), and gave 94 g of pure methyl 6-n-Pentyl-2-hydroxy-4-oxo-cyclohex-2-ene-1-carboxylate (melting point of 98-100 C).
Name
sodium methoxide
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([O:11][CH3:12])(=[O:10])[CH2:5][C:6]([O:8]C)=O.[CH3:13][C:14](=[O:22])[CH:15]=[CH:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>CO>[CH2:17]([CH:16]1[CH:5]([C:4]([O:11][CH3:12])=[O:10])[C:6]([OH:8])=[CH:13][C:14](=[O:22])[CH2:15]1)[CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
32.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
90 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
75 g
Type
reactant
Smiles
CC(C=CCCCCC)=O
Name
Quantity
230 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 3 h under N2
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 350 mL of water
EXTRACTION
Type
EXTRACTION
Details
The slurry of white crystals and the almost clear solution was extracted thrice with 80 mL of chloroform
CUSTOM
Type
CUSTOM
Details
the white precipitate that formed
FILTRATION
Type
FILTRATION
Details
to filtration
CUSTOM
Type
CUSTOM
Details
The crystals were dried at 50° C. under high vacuum for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCC)C1CC(C=C(C1C(=O)OC)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4416 mol
AMOUNT: MASS 106.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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